[(2,3-Dichlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Overview
Description
“(2,3-Dichlorophenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C10H11Cl2N . It is also known as Benzenemethanamine, 2,3-dichloro-N-2-propen-1-yl- .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of various compounds structurally related to (2,3-Dichlorophenyl)methylamine hydrochloride. For instance, studies on novel heterocyclic compounds containing a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment have been conducted. These compounds were synthesized through a series of reactions starting from 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, followed by coupling reactions and further derivatization with hydroxylamine hydrochloride. The resulting compounds exhibited significant antibacterial activity against a range of bacterial strains, including Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
Derivatization and Biological Activity
Another area of research involves the derivatization of related compounds and the evaluation of their biological activity. For instance, the identification and derivatization of selected cathinones with similar structural motifs were explored through spectroscopic studies, showcasing diagnostic signals that can aid in the identification of such compounds (Nycz et al., 2016). Additionally, the synthesis and antifungal activity of a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines were investigated, revealing that certain compounds within this series possess considerable antifungal efficacy against plant pathogenic fungi (Arnoldi et al., 2007).
Corrosion Inhibition
Moreover, the use of amine derivatives structurally similar to (2,3-Dichlorophenyl)methylamine hydrochloride in corrosion inhibition has been explored. Four amine derivative compounds were synthesized and demonstrated significant inhibition efficiency on mild steel in a corrosive HCl medium, with the efficiency being influenced by the substituent groups on the aromatic ring (Boughoues et al., 2020).
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]prop-2-en-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c1-2-6-13-7-8-4-3-5-9(11)10(8)12;/h2-5,13H,1,6-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRVPNBGLGUYPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C(=CC=C1)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.